![molecular formula C18H14Br3N5OS B12012021 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide CAS No. 618880-30-1](/img/structure/B12012021.png)
2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with the following structural formula:
C20H21N5OS
It features an intriguing combination of functional groups, including an allyl group, a pyridine ring, a triazole ring, and a sulfanyl (thiol) group. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate starting materials, followed by cyclization. The specific steps and reagents used may vary, but the overall process aims to assemble the desired structure.
Reaction Conditions:: The reaction conditions typically involve organic solvents, catalysts, and controlled temperatures. For example, a palladium-catalyzed cross-coupling reaction between an allyl halide and a pyridine derivative could be employed.
Industrial Production:: While industrial-scale production methods are proprietary, laboratories often synthesize this compound on a smaller scale for research purposes.
Chemical Reactions Analysis
Reactivity::
Oxidation: The sulfanyl group can undergo oxidation to form a sulfoxide or a sulfone.
Substitution: The tribromophenyl moiety is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the triazole ring may yield a dihydrotriazole.
Allyl halides: Used in the allylation step.
Pyridine derivatives: Serve as precursors.
Bromine: For tribromination.
Major Products:: The major products depend on the specific reaction conditions. Potential products include regioisomers, stereoisomers, and different oxidation states of the sulfur atom.
Scientific Research Applications
Chemistry::
Catalysis: Investigated as ligands for transition metal complexes.
Organic Synthesis: Building block for more complex molecules.
Antimicrobial Properties: Studied for potential antibacterial or antifungal activity.
Enzyme Inhibition: May interact with specific enzymes.
Materials Science: Potential use in polymer chemistry.
Pharmaceuticals: Scaffold for drug development.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, possibly through covalent bonding or allosteric effects.
Comparison with Similar Compounds
While this compound is unique due to its specific combination of functional groups, similar compounds include:
Properties
CAS No. |
618880-30-1 |
|---|---|
Molecular Formula |
C18H14Br3N5OS |
Molecular Weight |
588.1 g/mol |
IUPAC Name |
2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-tribromophenyl)acetamide |
InChI |
InChI=1S/C18H14Br3N5OS/c1-2-7-26-17(14-5-3-4-6-22-14)24-25-18(26)28-10-15(27)23-16-12(20)8-11(19)9-13(16)21/h2-6,8-9H,1,7,10H2,(H,23,27) |
InChI Key |
DQUWQGROJMQSHJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)Br)Br)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


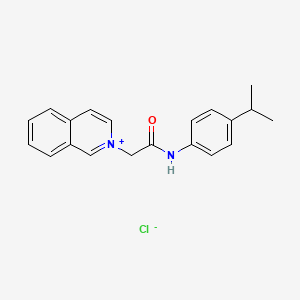
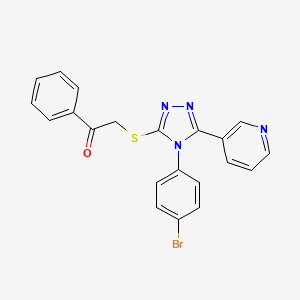
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011962.png)
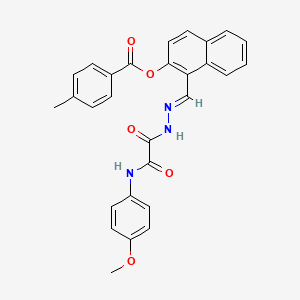
![N,N-dimethyl-2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B12011973.png)
![2-[4-(But-2-enyl]phenoxy)acetic acid](/img/structure/B12011978.png)
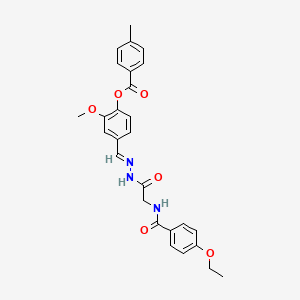
![2-[3-(2-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12011986.png)
![(3Z)-1-(4-methylbenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12012002.png)
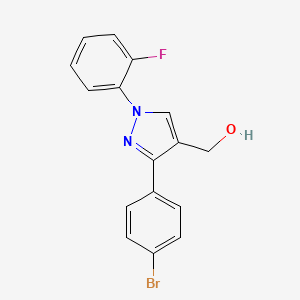
![N-(3,4-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12012011.png)
![N-[4-(diethylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12012012.png)
![N'-[(E)-(4-isopropylphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12012016.png)

